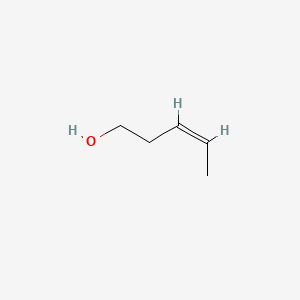

![molecular formula C30H27N3O B1599082 6'-(Indolin-1-yl)-1,3,3-triméthylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] CAS No. 114747-44-3](/img/structure/B1599082.png)

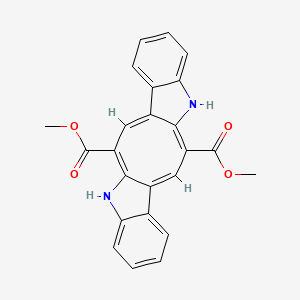

6'-(Indolin-1-yl)-1,3,3-triméthylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]

Vue d'ensemble

Description

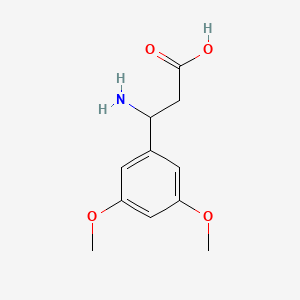

Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- is a useful research compound. Its molecular formula is C30H27N3O and its molecular weight is 445.6 g/mol. The purity is usually 95%.

The exact mass of the compound Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Des chercheurs ont étudié les dérivés de l'indole pour leur potentiel antiviral. Par exemple, les dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylate substitués ont démontré une activité inhibitrice contre le virus de la grippe A .

- De plus, les dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré des effets antiviraux puissants contre le virus Coxsackie B4 .

- La structure spirooxazine de ce composé le rend intéressant pour les applications photochromiques. Des chercheurs ont synthétisé de nouveaux dérivés de spirooxazine contenant des hétérocycles azotés .

- Une série de dérivés d'indoline, y compris ceux liés à notre composé, ont été conçus comme agents neuroprotecteurs multifonctionnels pour le traitement de l'accident vasculaire cérébral ischémique .

Activité antivirale

Photochromisme et matériaux photoréactifs

Agents neuroprotecteurs

Réseaux de polymères

En résumé, 6’-(Indolin-1-yl)-1,3,3-triméthylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] est prometteur dans la recherche antivirale, les matériaux photochromiques, la neuroprotection et la science des polymères. Sa structure unique de spirooxazine ouvre des voies pour de nouvelles recherches et innovations. 🌟 .

Mécanisme D'action

Target of Action

The primary target of this compound, also known as Spiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine], is ferric ions (Fe3+) . Ferric ions play a crucial role in various biological processes, including oxygen transport, DNA synthesis, and electron transfer .

Mode of Action

The compound interacts with ferric ions through a colorimetric detection mechanism . Under optimized conditions, the compound shows a distinct color change with high selectivity and sensitivity toward Fe3+ . This interaction is based on a 1:1 complex formation with a binding constant of 2.41 × 10^4 M^−1 .

Pharmacokinetics

Its ability to detect ferric ions in drinking water suggests that it may have good solubility and stability .

Result of Action

The compound’s interaction with ferric ions results in a distinct color change, which can be used for the rapid colorimetric detection of Fe3+ in drinking water . This makes it a promising tool for monitoring water quality.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the colorimetric detection of ferric ions is optimized in a 1,4-dioxane:water (7:3, v/v) environment . Moreover, the compound has been used to monitor the amount of Fe3+ in spiked drinking water, demonstrating its applicability in practical detection .

Propriétés

IUPAC Name |

6-(2,3-dihydroindol-1-yl)-1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O/c1-29(2)23-13-7-9-15-25(23)32(3)30(29)19-31-28-22-12-6-5-11-21(22)26(18-27(28)34-30)33-17-16-20-10-4-8-14-24(20)33/h4-15,18-19H,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITZBBWQUBGWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCC7=CC=CC=C76)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888872 | |

| Record name | Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114747-44-3 | |

| Record name | 6′-(2,3-Dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114747-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(2H-indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine), 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114747443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[3-(perfluorooctyl)phenyl]phosphine](/img/structure/B1599011.png)